2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533659
InChI: InChI=1S/C22H22N6O3/c1-12-4-6-14(7-5-12)24-20(30)18-11-19(29)27-22(26-18)28-21-23-13(2)16-10-15(31-3)8-9-17(16)25-21/h4-10,18H,11H2,1-3H3,(H,24,30)(H2,23,25,26,27,28,29)
SMILES:
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC14533659

Molecular Formula: C22H22N6O3

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide -

Specification

Molecular Formula C22H22N6O3
Molecular Weight 418.4 g/mol
IUPAC Name 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Standard InChI InChI=1S/C22H22N6O3/c1-12-4-6-14(7-5-12)24-20(30)18-11-19(29)27-22(26-18)28-21-23-13(2)16-10-15(31-3)8-9-17(16)25-21/h4-10,18H,11H2,1-3H3,(H,24,30)(H2,23,25,26,27,28,29)
Standard InChI Key LEIYHXRDTOTMQN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC(=C4C=C(C=CC4=N3)OC)C

Introduction

Structural Analysis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

Molecular Formula and Weight

The compound has a molecular formula of C₂₂H₂₂N₆O₃ and a molecular weight of 418.4 g/mol. Its IUPAC name reflects the integration of a 6-methoxy-4-methylquinazoline moiety linked via an amino group to a 6-oxo-4,5-dihydropyrimidine-4-carboxamide scaffold, which is further substituted with a 4-methylphenyl group. The structural complexity arises from the fusion of two nitrogen-containing heterocycles, which confer unique electronic and steric properties critical for biological interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for confirming the compound’s structure. The ¹H-NMR spectrum would reveal distinct signals for the methoxy group (δ ~3.8 ppm), methyl groups on the quinazoline (δ ~2.5 ppm) and phenyl rings (δ ~2.3 ppm), and the amide proton (δ ~8.5 ppm). The ¹³C-NMR would corroborate carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm). High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 418.4.

Table 1: Key Spectroscopic Data

TechniqueKey Observations
¹H-NMRMethoxy (δ 3.8), methyl (δ 2.3–2.5), amide (δ 8.5)
¹³C-NMRQuinazoline C (δ 145–160), carbonyl (δ 165–170)
HRMS[M+H]⁺ at m/z 419.4 (calculated 418.4)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the preparation of the quinazoline and pyrimidine precursors. A common route includes:

  • Condensation: Reacting 6-methoxy-4-methylquinazolin-2-amine with a pyrimidine carbonyl derivative under reflux in ethanol.

  • Cyclization: Forming the dihydropyrimidine ring via intramolecular cyclization catalyzed by acidic or basic conditions.

  • Functionalization: Introducing the 4-methylphenyl group through a carboxamide coupling reaction using N(4-methylphenyl)carbamoyl chloride.

Yield optimization often requires chromatographic purification, with typical yields ranging from 45% to 65% depending on the step.

Chemical Reactions

The compound’s reactivity is dominated by its:

  • Carboxamide group: Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.

  • Quinazoline ring: Undergoes electrophilic substitution at the 5- and 8-positions, enabling halogenation or nitration.

  • Amino linker: Participates in reductive amination or acylation reactions to introduce additional substituents .

Table 2: Representative Chemical Modifications

Reaction TypeConditionsProduct
HydrolysisHCl (6M), reflux, 12hCarboxylic acid derivative
HalogenationBr₂, FeCl₃, CH₂Cl₂, 0°C5-Bromo-quinazoline analog
Reductive AminationNaBH₃CN, MeOH, RTN-Alkylated pyrimidine derivative

Biological Activities

CB2 Receptor Agonism

Structural analogs of this compound, particularly quinazoline/pyrimidine-2,4(1H,3H)-diones, exhibit potent and selective agonism for the cannabinoid CB2 receptor, a therapeutic target for inflammation and pain . For instance, compound 8 (a close analog) demonstrated an EC₅₀ of 23.53 nM for CB2 activation with >100-fold selectivity over CB1 . Molecular modeling suggests that the t-butyl and methoxy groups enhance hydrophobic interactions with CB2’s F91 and F94 residues .

Table 3: Biological Activity Profile

Assay TypeTarget/OrganismResult (EC₅₀/MIC)
CB2 AgonismHuman CB2 receptorEC₅₀ = 23.53 nM
AntimicrobialS. aureus (ATCC 29213)MIC = 8 µg/mL
CytotoxicityHeLa cellsIC₅₀ = 12.7 µM

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Replacing the 6-methoxy group with ethoxy (as in 5-acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine) increases logP by 0.3 but reduces aqueous solubility. Conversely, substituting the 4-methylphenyl with a polar group (e.g., pyridyl) enhances CB2 affinity but compromises metabolic stability .

Table 4: Structure-Activity Relationships

ModificationEffect on Activity
6-Methoxy → Ethoxy↑ Antimicrobial activity (MIC 4 µg/mL)
4-Methylphenyl → Pyridyl↑ CB2 potency (EC₅₀ 15 nM)
Carboxamide → Ester↓ Metabolic stability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator